molecular formula C21H19N3O2 B11650752 3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11650752
M. Wt: 345.4 g/mol
InChI Key: CKBAJXICUIYUHW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound with a complex structure that includes a benzoxazine ring, a methoxyphenyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyaniline with salicylaldehyde to form a Schiff base, followed by cyclization to form the benzoxazine ring. The phenyldiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzoxazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenyldiazenyl group can be reduced to form an amine.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine.

    Reduction: Formation of 3-(2-methoxyphenyl)-6-[(1E)-2-phenylamino]-3,4-dihydro-2H-1,3-benzoxazine.

    Substitution: Formation of various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 3-(2-Methoxyphenyl)propionic acid
  • 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea

Uniqueness

3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to its combination of a benzoxazine ring with a phenyldiazenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene

InChI

InChI=1S/C21H19N3O2/c1-25-21-10-6-5-9-19(21)24-14-16-13-18(11-12-20(16)26-15-24)23-22-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3

InChI Key

CKBAJXICUIYUHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2

Origin of Product

United States

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